molecular formula C9H18N2O2 B1426862 Methyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1341597-07-6

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1426862
CAS No.: 1341597-07-6
M. Wt: 186.25 g/mol
InChI Key: CXNJKIHUDPWFJO-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a synthetically valuable piperidine derivative designed for use as a key building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing new active compounds and are present in more than twenty classes of pharmaceuticals . This compound features a piperidine core functionalized with both a methyl carbamate and an aminoethyl side chain, making it a versatile chiral scaffold for constructing complex molecules. Its primary research application lies in the development of novel therapeutic agents. The structure serves as a critical intermediate for creating heterocyclic amino acids and other pharmacologically active structures . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and fine-tune the properties of potential drug candidates . This makes it particularly useful in projects aimed at discovering new inhibitors for various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJKIHUDPWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds that target taar1 typically act as agonists, binding to the receptor and activating it. This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Taar1 is known to be involved in the regulation of monoaminergic systems in the brain. Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.

Pharmacokinetics

The compound is known to be a liquid at room temperature, which could influence its absorption and distribution

Result of Action

Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity. The specific effects of this compound would likely depend on the specific context in which it is used.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature. .

Biological Activity

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl side chain, and a carboxylate group, which contribute to its pharmacological properties. Research indicates that such compounds may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molar Mass : 174.22 g/mol
  • Structure : The compound consists of a piperidine ring substituted with an aminoethyl group and a methyl ester.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as a ligand, modulating receptor activity and influencing downstream signaling pathways. This can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and related physiological processes.

Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting it may be effective against specific tumor types:

Study Cell Line Effect Reference
1FaDu (hypopharyngeal)Increased cytotoxicity compared to bleomycin
2Various cancer linesInduction of apoptosis and cell cycle arrest

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects through modulation of neurotransmitter systems. Its interaction with cholinergic pathways may provide benefits in neurodegenerative conditions:

Target Activity Reference
Cholinergic ReceptorsModulation of receptor activity
Neurotransmitter Uptake InhibitionPotential for neuroprotective effects

Case Studies

  • Anticancer Efficacy in Preclinical Models
    • A study evaluated the compound's efficacy against colorectal cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis.
  • Neuropharmacological Assessment
    • In vitro studies demonstrated that this compound modulated neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Research

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is primarily explored for its role as a precursor in the synthesis of trace amine-associated receptor 1 (TAAR1) agonists. This compound has shown promise in pharmacological studies, particularly for its antipsychotic effects without directly antagonizing D2 dopamine receptors.

Key Findings:

  • A Phase 2 clinical study demonstrated the efficacy of a TAAR1 agonist synthesized from this compound, indicating its potential therapeutic applications in treating psychiatric disorders.

Catalysis Research

The compound is also utilized in catalysis research, particularly in developing new catalysts for hydrogenation reactions. These reactions are essential in industrial chemical processes.

Methods and Results:

  • Researchers have successfully employed heterogeneous cobalt catalysts based on titanium nanoparticles and melamine for acid-free hydrogenation using this compound, achieving high yields and selectivity.

This compound exhibits significant biological activities, particularly concerning neurotransmitter systems involving dopamine and serotonin. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings/Results
PharmacologyPrecursor for TAAR1 agonistsAntipsychotic effects without D2 receptor antagonism
CatalysisHydrogenation reactionsHigh yields using cobalt catalysts
NeuropharmacologyInfluence on neurotransmitter systemsPotential treatment for mood disorders

Table 2: Synthesis Pathways

Reaction TypeDescriptionOutcome
FunctionalizationIntroduction of functional groupsEnhanced binding affinity to TAAR1
HydrogenationUse of heterogeneous catalystsImproved selectivity and yield in synthetic processes

Case Study 1: TAAR1 Agonist Development

A study focused on synthesizing TAAR1 agonists using this compound highlighted its potential as an antipsychotic agent. The study demonstrated that modifications to the piperidine structure could enhance receptor selectivity and potency.

Case Study 2: Hydrogenation Reactions

In another research project, the compound was utilized in hydrogenation reactions involving substituted pyridines. The results indicated successful conversions into corresponding piperidines, showcasing its versatility in synthetic organic chemistry.

Comparison with Similar Compounds

tert-Butyl Carboxylate Derivatives

  • Similarity in the aminoethyl side chain suggests shared reactivity in nucleophilic substitutions or coupling reactions.
  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS: 162167-97-7, Similarity: 1.00): The aminomethyl group (vs. aminoethyl) shortens the alkyl chain, reducing conformational flexibility. This may impact binding affinity in receptor-targeted applications .

Ethyl and Benzyl Ester Analogs

  • Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, ): The methoxyimino group introduces a planar, electron-withdrawing moiety, altering electronic properties and reactivity compared to the aminoethyl group in the target compound. Synthesis via Raney nickel hydrogenation yields isomers (e.g., 1-1 and 1-2), highlighting stereochemical challenges absent in the methyl-substituted target .

Functionalized Piperidine Derivatives

  • Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS: 1184038-48-9): The acetylated methylamino group introduces a hydrogen-bond acceptor, which could enhance interactions with biological targets compared to the primary amine in the target compound . Higher molecular weight (228.29 g/mol) and cost ($983.52/g) suggest niche applications .
  • tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8): The dichloropyrimidinyl group adds aromaticity and halogen-mediated hydrophobic interactions, making this analog suitable for kinase inhibitor development .

Key Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Suppliers/Cost
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate 1341597-07-6 228.29 Methyl ester, 1-aminoethyl 6 suppliers
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1235439-55-0 256.34 tert-Butyl ester, 1-aminoethyl N/A
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate 1184038-48-9 228.29 Ethyl ester, acetylated methylamino $983.52/g (95% purity)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-(1-aminoethyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, solvent choice (e.g., THF or dichloromethane), temperature (e.g., 0–25°C), and catalysts (e.g., HATU for amide coupling) can influence yield. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using methanol/water mixtures) is critical to isolate high-purity product .
  • Example Table :

Reaction ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
Temperature0°C25°C0°C → 25°C (ramp)
CatalystHATUEDCIHATU

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry. For example, the methyl ester group typically appears as a singlet near δ 3.6–3.8 ppm in 1H^1 \text{H}-NMR.
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction, as demonstrated for structurally similar piperidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR chemical shifts or reaction yields)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, dipole moments, and NMR chemical shifts. For example, discrepancies in 1H^1 \text{H}-NMR signals can arise from conformational flexibility; molecular dynamics simulations (MD) or quantum mechanical calculations identify dominant conformers .
  • Case Study : A piperidine derivative with conflicting NMR data was resolved by comparing experimental shifts to DFT-derived values, confirming the presence of a minor tautomer .

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodological Answer : Radical polymerization or nucleophilic substitution mechanisms are common in piperidine derivatives. For example, the tert-butyloxycarbonyl (Boc) group in related compounds stabilizes intermediates during acid-catalyzed deprotection. Kinetic studies (e.g., monitoring by 1H^1 \text{H}-NMR or HPLC) and isotopic labeling (e.g., 13C^{13}\text{C}) elucidate rate-determining steps .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact stability and reactivity?

  • Methodological Answer : The tert-butyl group in analogous compounds (e.g., tert-butyl piperidine carboxylates) enhances steric protection of the piperidine ring, reducing hydrolysis rates. Compare stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted starting materials) may skew bioactivity results .

Assay Conditions : Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability. For example, differences in cell permeability due to solvent (DMSO vs. saline) can alter IC50_{50} values .

Experimental Design Considerations

Q. What strategies mitigate hygroscopicity or oxidative degradation during storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents and water.
  • Inert Atmosphere Storage : Use argon-purged vials and desiccants (e.g., silica gel) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
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Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

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